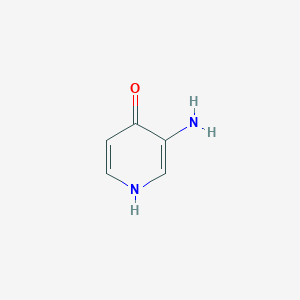

3-Amino-4-hydroxypyridine

Description

Significance of Aminohydroxypyridines in Chemical Research

Aminohydroxypyridines, a subclass of pyridine (B92270) derivatives featuring both amino and hydroxyl functional groups, are of particular interest due to their multifaceted reactivity and biological potential. cymitquimica.comchemimpex.com The presence of both a nucleophilic amino group and a hydroxyl group, which can exhibit either nucleophilic or electrophilic character depending on the reaction conditions, makes them valuable intermediates in the synthesis of more complex heterocyclic systems. cymitquimica.combuketov.edu.kz For instance, they serve as precursors for the synthesis of oxazolopyridines, which have shown a range of pharmacological activities, including anti-inflammatory, analgesic, and antifungal properties. sid.iroiccpress.com The strategic placement of the amino and hydroxyl groups on the pyridine ring influences the molecule's electronic properties and its ability to interact with biological targets, making these compounds a focal point in medicinal chemistry research. chemimpex.combuketov.edu.kz

Historical Context of 3-Amino-4-hydroxypyridine Investigations

Detailed Research Findings

Chemical Synthesis and Properties

This compound, with the chemical formula C₅H₆N₂O, can be synthesized through various chemical routes. One reported method involves the reduction of a nitropyridine precursor. Specifically, it can be obtained by the carbamoylation or nitration of 3-hydroxypyridine (B118123) followed by reduction.

The compound is a solid at room temperature and its physical and chemical properties are well-documented. tcichemicals.com

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | ambeed.com |

| Melting Point | 145-149 °C | apolloscientific.co.uk |

| Appearance | Light yellow to Brown powder to crystal | tcichemicals.com |

| Solubility | Soluble in water and alcohol, slightly soluble in chloroform (B151607) and ether. |

The reactivity of this compound is characterized by the interplay of its amino and hydroxyl groups. cymitquimica.com It can undergo reactions such as oxidation to form quinones and nucleophilic substitution, particularly at the amino group.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for identifying the positions of the substituents on the pyridine ring.

Infrared (IR) Spectroscopy: FTIR spectra, obtained using techniques like KBr pellets or Attenuated Total Reflectance (ATR), provide information about the functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the compound.

Raman Spectroscopy: FT-Raman spectroscopy offers complementary vibrational information to IR spectroscopy. nih.gov

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. chemimpex.com Its bifunctional nature allows it to be a key starting material for creating fused ring systems. For example, it is used in the synthesis of:

Imidazo[1,2-a]pyridines

Pyrido[4,3-b] tcichemicals.comCurrent time information in Bangalore, IN.oxazines

Oxazolo[4,5-b]pyridines: These are synthesized through the condensation reaction of 2-amino-3-hydroxypyridine (B21099) (an isomer) with benzoyl chlorides, often under microwave irradiation. sid.iroiccpress.com A similar approach can be envisioned for this compound.

These resulting compounds are investigated for their potential biological activities. sid.ir

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIBRAGQGFLUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283503 | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-39-4 | |

| Record name | 6320-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Amino 4 Hydroxypyridine

Established Synthetic Routes and Reaction Pathways

The synthesis of 3-Amino-4-hydroxypyridine is predominantly achieved through a multi-step process involving the functionalization of a pyridine (B92270) precursor. The most established methods center on the introduction of a nitrogen-containing group onto the 4-hydroxypyridine (B47283) scaffold, followed by chemical transformation.

Nitration and Reduction Approaches

The most common and well-documented pathway to this compound involves the electrophilic nitration of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) to introduce a nitro group, followed by the reduction of this group to the desired amine.

The initial step is the nitration of 4-hydroxypyridine. This reaction typically yields 3-nitro-4-hydroxypyridine. A documented method involves treating 4-hydroxypyridine nitrate (B79036) with a mixture of fuming sulfuric acid (oleum) and fuming nitric acid. The subsequent reduction of the intermediate, 3-nitro-4-hydroxypyridine, to this compound is commonly achieved through catalytic hydrogenation.

Amination Strategies

Direct amination strategies to introduce an amino group at the C3 position of 4-hydroxypyridine are less frequently reported than the nitration-reduction sequence. The reactivity of the pyridine ring, which is electron-deficient, generally makes it susceptible to nucleophilic rather than electrophilic attack, complicating direct amination. wikipedia.org

However, various amination reactions on pyridine rings are known, though not always directly applicable to this specific synthesis.

Tschitschibabin Reaction: While a classic method for aminating pyridines (typically at the 2- or 6-position) using sodium amide, its application to substituted pyridines can be complex. For instance, the reaction of 3-hydroxypyridine (B118123) with sodamide has been shown to yield 2,6-diaminopyridine (B39239) under certain conditions. cdnsciencepub.com

Copper-Catalyzed Amination: Copper-based catalysts have been employed for the N-arylation and N-alkylation of hydroxypyridines, which involves forming a bond at the ring's nitrogen atom rather than a carbon atom. acs.orgresearchgate.net

Amination via Pyridyne Intermediates: Recent methodologies have utilized pyridyne intermediates for the regioselective functionalization of pyridines. For example, a copper-catalyzed electrophilic amination has been used to introduce an amino group at the 3-position of a pyridyne generated from a 3-chloropyridine (B48278) derivative. rsc.org

While these strategies highlight diverse approaches to pyridine amination, the direct, high-yield synthesis of this compound via a single-step amination of 4-hydroxypyridine is not an established primary route.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is the crucial reduction step in the nitration-reduction pathway. This method is widely used to convert the nitro group of 3-nitro-4-hydroxypyridine into the 3-amino group. gcwgandhinagar.com The process involves reacting the nitro-substituted precursor with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C). nih.gov The reaction is typically carried out in a suitable solvent system, which can include ethanol, water, or mixtures thereof, sometimes under acidic conditions to facilitate the reaction. nih.gov This method is generally efficient and provides a high yield of the desired amino product.

Reaction Conditions and Optimization Studies in this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the specific conditions employed during the key nitration and reduction steps. Research has identified several parameters that can be optimized to improve yield and purity.

For the nitration step , harsh acidic conditions are required. One reported method involves adding the nitrate salt of 4-hydroxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid, followed by heating on a steam bath at 90°C for several hours. Another approach uses 20% oleum (B3057394) (fuming sulfuric acid) with the 4-hydroxypyridine nitrate, starting at low temperatures before heating.

For the catalytic hydrogenation (reduction) step , conditions can be fine-tuned for optimal performance. An example involves using a 5% Pd/C catalyst in an ethanol/water solvent mixture, with the pH adjusted to 1 with hydrochloric acid, to carry out the hydrogenolysis.

The table below summarizes representative reaction conditions for the key transformations.

| Step | Reagents | Solvent/Medium | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Nitration | Fuming Nitric Acid, Concentrated Sulfuric Acid | - | 90 °C | 3 hours | Starting from the nitrate salt of 4-hydroxypyridine. |

| Nitration | 4-hydroxypyridine nitrate, 20% Oleum | - | Ice bath, then heated | Overnight | Oleum is added cautiously at low temperature. |

| Catalytic Hydrogenation | H₂, 5% Pd/C | Ethanol/Water | Not specified | 4 hours | pH adjusted to 1 with HCl. |

Industrial-Scale Preparation Methods and Process Intensification for this compound

For industrial applications, the synthesis of this compound requires processes that are scalable, efficient, and safe. The established laboratory-scale nitration and reduction route forms the basis for large-scale production. However, process intensification strategies are often employed to improve sustainability, safety, and cost-effectiveness.

Key considerations for industrial synthesis include:

Continuous Flow Reactors: Exothermic reactions like nitration pose a significant risk of thermal runaway on a large scale. google.comgoogle.com Using continuous flow reactors or microreactors allows for superior temperature control, rapid heat dissipation, and safer handling of hazardous reagents like fuming nitric and sulfuric acids. google.com This technology can significantly reduce reaction times and improve product consistency.

Catalyst Optimization and Recycling: In the catalytic hydrogenation step, optimizing the catalyst (e.g., type, loading, and support) is crucial for maximizing efficiency. Developing methods for catalyst recovery and recycling is essential for making the process more economical and environmentally friendly on an industrial scale.

Purification Techniques: Large-scale purification methods such as industrial-scale recrystallization and chromatography are employed to achieve the high purity required for pharmaceutical and other applications. gcwgandhinagar.com

While specific proprietary industrial processes for this compound are not extensively detailed in public literature, the general trend in chemical manufacturing points towards the adoption of intensified processes like flow chemistry to address the challenges of traditional batch production. acs.org

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound.

The key nitration step is an electrophilic aromatic substitution. The reaction is governed by the electronic properties of the 4-hydroxypyridine molecule. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, similar to nitrobenzene. wikipedia.orggcwgandhinagar.com However, the hydroxyl group at the 4-position is a powerful activating group that directs electrophiles to the ortho positions (C3 and C5). This activating effect of the -OH group overcomes the deactivating effect of the ring nitrogen, allowing nitration to occur at the 3-position.

A critical aspect of the reactivity of 4-hydroxypyridine is its existence in a tautomeric equilibrium with 4-pyridone. chemtube3d.com In aqueous solutions and other polar solvents, the 4-pyridone form, which has an amide-like character, is significantly favored. chemtube3d.comcdnsciencepub.com Mechanistic studies on related reactions, such as bromination and hydrogen exchange, indicate that electrophilic substitution occurs on the more reactive pyridone tautomer (or its conjugate acid/anion depending on pH). cdnsciencepub.comscispace.com The reaction proceeds via attack of the electrophile (e.g., the nitronium ion, NO₂⁺) on the electron-rich C3 position of the pyridone tautomer, leading to the formation of a cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.

Chemical Reactivity and Transformational Studies of 3 Amino 4 Hydroxypyridine

Oxidation Reactions and Product Characterization

The oxidation of 3-amino-4-hydroxypyridine can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar hydroxypyridine derivatives is a known transformation. For instance, the oxidation of 2-hydroxymethyl-pyridin-4(1H)-one derivatives with activated manganese (IV) oxide can yield the corresponding aldehydes. nih.gov It is plausible that under controlled oxidation, the hydroxyl group of this compound could be oxidized to a ketone, forming a pyridone derivative. The amino group could also be susceptible to oxidation, potentially leading to nitro or nitroso derivatives, or even polymerization.

Characterization of oxidation products would typically involve a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations for Characterization |

| Infrared (IR) Spectroscopy | Appearance of a strong carbonyl (C=O) stretching band if a pyridone is formed. Changes in the N-H and O-H stretching regions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the aromatic proton signals due to changes in electron density. Disappearance of the hydroxyl proton signal. |

| Mass Spectrometry (MS) | An increase in the molecular weight corresponding to the addition of oxygen atoms or other changes in the molecule. |

Further research is needed to fully characterize the specific products formed from the oxidation of this compound under various conditions.

Reduction Reactions and Dihydro Derivative Formation

The reduction of the pyridine (B92270) ring in this compound can be achieved through catalytic hydrogenation. This process typically converts the aromatic pyridine ring into a saturated piperidine (B6355638) ring. The catalytic hydrogenation of hydroxypyridines has been shown to be challenging but can be accomplished under specific conditions. google.com For instance, using a platinum group metal catalyst in the presence of an anhydride (B1165640) of a lower saturated aliphatic monocarboxylic acid, followed by hydrolysis, can effectively reduce hydroxypyridines to hydroxypiperidines. google.com Another approach involves using a rhodium oxide (Rh₂O₃) catalyst, which has been effective for the hydrogenation of various functionalized pyridines under mild conditions. rsc.org The use of a PtO₂ catalyst in glacial acetic acid has also been reported for the hydrogenation of substituted pyridines to their corresponding piperidine derivatives. asianpubs.org

The formation of a dihydro derivative, specifically a dihydropyridine (B1217469), is an intermediate step in the complete reduction to a piperidine. Isolating stable dihydropyridine derivatives often requires specific reaction conditions and reagents.

| Catalyst | Conditions | Product |

| Platinum group metal | Acetic anhydride, then hydrolysis | 3-Amino-4-hydroxypiperidine |

| Rhodium oxide (Rh₂O₃) | Molecular hydrogen (5 bar), 40 °C | 3-Amino-4-hydroxypiperidine |

| Platinum(IV) oxide (PtO₂) | Glacial acetic acid, 50-70 bar H₂ | 3-Amino-4-hydroxypiperidine |

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. cymitquimica.com One common reaction is diazotization, where the amino group is converted into a diazonium salt by treatment with nitrous acid. This diazonium salt can then be displaced by a wide range of nucleophiles, such as halides, cyanide, or a hydroxyl group, providing a versatile method for synthesizing a variety of substituted pyridines.

Another important reaction is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction can be used to protect the amino group or to introduce specific acyl moieties that may be important for the biological activity of the final molecule. For instance, the reaction with decanoyl chloride in the presence of a base would yield the corresponding N-decanoyl-3-amino-4-hydroxypyridine. researchgate.net

Furthermore, the amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases (imines). nih.gov These Schiff bases are themselves versatile intermediates and can be further reduced to form secondary amines.

| Reaction Type | Reagents | Product Type |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |

| Acylation | Acid Chlorides, Anhydrides | Amide |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

Reactivity Profile Influenced by Functional Group Proximity

The ortho-relationship between the amino and hydroxyl groups can also lead to intramolecular interactions and specific reaction pathways. For example, intramolecular hydrogen bonding between the two groups can affect their acidity, basicity, and reactivity. This proximity is also crucial in the formation of certain heterocyclic systems through intramolecular cyclization reactions. The presence of these adjacent functional groups can direct the regioselectivity of reactions. For instance, in metal-catalyzed C-H activation reactions, the directing effect of these groups can lead to selective functionalization at specific positions on the pyridine ring. academie-sciences.frresearchgate.net

The electronic effects of substituents on the pyridine ring are known to influence reaction rates. Electron-donating groups generally increase the rate of reactions where the pyridine nitrogen acts as a nucleophile, such as in the formation of metal complexes. nih.govacademie-sciences.fr

Formation of Coordination Compounds with Metal Centers

This compound can act as a ligand to form coordination compounds with various metal centers. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can both act as donor atoms, allowing the molecule to function as a bidentate chelating agent. nih.gov The amino group can also participate in coordination, potentially making it a tridentate ligand under certain conditions.

The formation of stable metal complexes is a significant aspect of the chemistry of hydroxypyridinone derivatives, which are structurally related to this compound. nih.govkcl.ac.uk These compounds are known to form stable complexes with a variety of metal ions, including iron(III). nih.govkcl.ac.uknih.gov The synthesis of these complexes often involves reacting the ligand with a metal salt in a suitable solvent, sometimes under reflux.

The resulting metal complexes can have distinct geometries, such as octahedral or square-planar, depending on the metal ion and the stoichiometry of the reaction. nih.gov The formation of these complexes can be confirmed by various analytical techniques, including UV-Vis spectroscopy to observe d-d transitions and single-crystal X-ray diffraction to determine the precise three-dimensional structure.

| Metal Ion | Potential Coordination Sites | Common Complex Geometry |

| Fe(III) | Pyridine Nitrogen, Hydroxyl Oxygen | Octahedral |

| Cu(II) | Pyridine Nitrogen, Hydroxyl Oxygen, Amino Nitrogen | Square-planar or Octahedral |

| Pt(II) | Pyridine Nitrogen | Square-planar |

| Y(III) | Pyridine Nitrogen | - |

Chemical Transformations Leading to Biologically Active Molecules

This compound serves as a valuable starting material for the synthesis of a wide array of biologically active molecules. chemimpex.comcymitquimica.com Its structure is a key component in the development of pharmaceuticals and agrochemicals. chemimpex.com

Derivatives of 3-hydroxypyridin-4-one, which can be synthesized from precursors like this compound, have shown promise as anti-tyrosinase and antioxidant agents. nih.govrsc.org The synthesis of these derivatives often involves multi-step reaction sequences, including condensation and cyclization reactions. nih.govresearchgate.net

Furthermore, the scaffold of this compound can be incorporated into more complex molecular architectures through reactions like the Baylis-Hillman reaction or multicomponent reactions to create novel heterocyclic compounds with potential therapeutic applications, such as antitumor agents. mdpi.comsmolecule.com For example, derivatives have been investigated as selective inhibitors in cancer therapy. smolecule.com The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting molecules. mdpi.com

Derivatization Strategies and Analog Design for Advanced Research of 3 Amino 4 Hydroxypyridine

Synthesis of Substituted 3-Amino-4-hydroxypyridine Derivatives

The functional groups of this compound—the amino group, the hydroxyl group, and the pyridine (B92270) ring itself—offer multiple sites for chemical modification.

The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of functionalities. Common modifications involve acylation, alkylation, and the formation of Schiff bases. For instance, acylation of the amino group is a fundamental step in the synthesis of more complex structures. In the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives, the amino group is part of an amino acid amide fragment, which can be further modified. nih.gov For analytical purposes, the amino group can be acylated using reagents like acetic anhydride (B1165640) to increase the volatility and stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net

Table 1: Examples of Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type | Purpose |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl derivative | Analytical Derivatization |

The hydroxyl group, exhibiting tautomerism with the pyridone form, can undergo O-alkylation and O-acylation to yield various ethers and esters. nih.gov These modifications can significantly alter the solubility, and electronic properties of the molecule. Similar to the amino group, the hydroxyl function is reactive towards acylating agents like acetic anhydride, a technique employed in in situ derivatization for analytical quantification to protect the reactive group. mdpi.comresearchgate.net The goal of such derivatization is to make the analyte more volatile and less reactive, thereby improving its chromatographic behavior.

Table 2: Examples of Reactions at the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type | Purpose |

|---|---|---|---|

| Acylation | Acetic Anhydride | O-acetyl derivative | Analytical Derivatization |

The pyridine ring of this compound serves as a foundation for building more complex heterocyclic systems. The adjacent amino and hydroxyl groups are perfectly positioned to participate in cyclization reactions. For example, reaction with ethyl 2-chloro-3-oxopropanoate leads to the formation of ethyl pyrido[4,3-b] capes.gov.brrsc.orgoxazine-2-carboxylate, a fused heterocyclic system. capes.gov.br Furthermore, methods have been developed for the synthesis of 4-aryl-substituted derivatives, demonstrating that the ring itself can be functionalized. nih.gov These strategies allow for the creation of rigid, polycyclic structures that are of interest in various fields of chemical research.

Alterations at the Hydroxyl Group

Design Principles for Novel this compound Analogs

The design of novel analogs of this compound is guided by several key principles aimed at fine-tuning the molecule's properties. One such principle is fragment-based hybridization, where the core structure is combined with other pharmacophores to create new chemical entities. rsc.orgvwr.com

The inherent reactivity of the molecule is also a critical consideration. The electronic nature of substituents on the pyridine ring can significantly influence the outcome of chemical reactions. researchgate.net For example, the position of a nitro group on an aminobenzoic acid, an analogous system, was found to have a significant influence on the outcome of cyclization reactions. researchgate.net This highlights the importance of understanding the electronic interplay between the amino, hydroxyl, and other ring substituents when designing new analogs. The goal is often to create derivatives with specific spatial arrangements and electronic distributions to achieve desired interaction capabilities.

Comparison of Reactivity and Potential Applications with Isomeric Aminohydroxypyridines

Isomerism plays a crucial role in determining the chemical reactivity and properties of aminohydroxypyridines. numberanalytics.com Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different behaviors. numberanalytics.comnih.govdiva-portal.org

The reactivity of this compound can be contrasted with its isomers, such as 2-amino-3-hydroxypyridine (B21099), 2-amino-4-hydroxypyridine, and 4-amino-3-hydroxypyridine. capes.gov.brbiosynth.comresearchgate.net For example, while this compound reacts with ethyl 2-chloro-3-oxopropanoate to form a pyrido[4,3-b] capes.gov.brrsc.orgoxazine derivative, its isomer 2-amino-3-hydroxypyridine yields an imidazo[1,2-a]pyridine (B132010) derivative under similar conditions. capes.gov.br This demonstrates how the relative positioning of the amino and hydroxyl groups dictates the regioselectivity of the cyclization reaction, leading to fundamentally different heterocyclic scaffolds. The catabolism of 4-hydroxypyridine (B47283) proceeds via hydroxylation to 3,4-dihydroxypyridine, indicating the ring's susceptibility to oxidative modification, a reaction pathway that would be influenced by the presence and position of an amino group in an isomer. mdpi.com

Table 3: Reactivity Comparison of Aminohydroxypyridine Isomers

| Isomer | Reaction with Ethyl 2-chloro-3-oxopropanoate | Resulting Fused System |

|---|---|---|

| This compound | Cyclocondensation | Pyrido[4,3-b] capes.gov.brrsc.orgoxazine capes.gov.br |

In Situ Derivatization Techniques for Analytical Applications in Complex Matrices

Quantifying polar compounds like this compound in complex samples, such as cosmetic or environmental matrices, presents analytical challenges due to their high reactivity and low volatility. mdpi.comresearchgate.net In situ derivatization is a powerful technique used to overcome these issues, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com

This process involves adding a derivatizing reagent directly to the sample to convert the analyte into a more stable and volatile form. For aminohydroxypyridines, which contain reactive amine and hydroxyl groups, acetic anhydride is a commonly used reagent. mdpi.comresearchgate.net It reacts with these functional groups in a process called acylation, effectively "capping" them and preventing unwanted reactions during analysis. mdpi.com This allows for accurate quantification even at low concentrations. mdpi.com Another reagent, hexylchloroformate, has also been used to derivatize arylamines and aminopyridines for analytical purposes. researchgate.net These methods are crucial for regulatory monitoring and quality control where precise measurement of such compounds is required. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis Utilizing 3 Amino 4 Hydroxypyridine

Utilization as a Crucial Intermediate in Pharmaceutical Synthesis

3-Amino-4-hydroxypyridine serves as a fundamental scaffold in medicinal chemistry, enabling the development of novel therapeutic agents. netascientific.com Its ability to be chemically modified at multiple positions allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.

Precursor for Neurological Disorder Therapeutics

The 3-hydroxypyridin-4-one scaffold, derived from precursors like this compound, is a key structural motif in the design of agents for neurological disorders. researchgate.net Specifically, these compounds have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme implicated in the progression of Parkinson's disease. researchgate.net By inhibiting COMT, the breakdown of levodopa, a primary treatment for Parkinson's, is reduced, thereby increasing its bioavailability in the brain. researchgate.net

Research has focused on creating non-nitrocatechol COMT inhibitors to avoid potential side effects associated with earlier generations of these drugs. researchgate.netresearchgate.net Synthetic routes often involve the reaction of a starting material like maltol (B134687) with primary amines to form the core 3-hydroxypyridin-4-one structure. researchgate.net A series of these derivatives have demonstrated in vitro inhibitory activity against COMT, with IC50 values indicating their potential as lead compounds for further development. researchgate.net

Table 1: Research Findings on 3-Hydroxypyridin-4-one Derivatives as COMT Inhibitors

| Compound Class | Target Enzyme | Therapeutic Area | Key Findings |

|---|

Synthesis of Anti-inflammatory Agents

Derivatives of this compound have shown promise in the development of new anti-inflammatory agents. chemimpex.comresearchgate.net The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives are thought to be linked to their iron-chelating properties. researchgate.net Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, and modulating iron availability can impact their activity. researchgate.net

Studies have explored various derivatives, including Schiff bases formed from the condensation of an amino compound with a carbonyl compound, which exhibit a broad range of biological activities, including anti-inflammatory properties. researchgate.net The presence of a hydroxypyridine ring in certain synthesized molecules has been shown to strongly influence their binding to cyclooxygenase enzymes (COX-2), a key target in anti-inflammatory drug design. mdpi.com

Development of Anticancer Compounds

The this compound moiety is a valuable pharmacophore in the design of novel anticancer agents. chemimpex.comnih.gov Its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com The mechanism of action is often linked to their ability to chelate iron, which is essential for cell proliferation, making iron chelation a potential strategy for cancer therapy. nih.gov

Research has demonstrated that the introduction of hydrophobic functional groups onto the pyridinone ring can enhance the cytotoxic activity of these compounds. nih.gov For instance, a series of 3-hydroxypyridin-4-one derivatives showed varying levels of cytotoxicity against HeLa cancer cells, with the IC50 values being influenced by the lipophilicity of the substituents. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which can be conceptually related to hydroxypyridine structures, have been identified as promising anticancer candidates with antioxidant properties. mdpi.com

Table 2: Cytotoxicity of 3-Hydroxypyridin-4-one Derivatives

| Compound | Cancer Cell Line | Measurement | Result |

|---|---|---|---|

| Compound 4e (a 3-hydroxypyridin-4-one derivative) | HeLa | IC50 | 30 µM nih.gov |

| Compound 4f (a 3-hydroxypyridin-4-one derivative) | HeLa | IC50 | 700 µM nih.gov |

Role as a Building Block for Diverse Heterocyclic Systems

This compound is classified as a heterocyclic building block, a fundamental component in the synthesis of more complex ring structures. Heterocyclic compounds are a cornerstone of organic and medicinal chemistry due to their prevalence in biologically active molecules. The amino and hydroxyl groups on the pyridine (B92270) ring of this compound provide reactive sites for a variety of chemical transformations, enabling the construction of fused and substituted heterocyclic systems. chemimpex.com For example, it can be used in reactions to create pyrido[4,3-b] chemimpex.comnetascientific.comoxazines and pyrido[4,3-b] chemimpex.comnetascientific.comthiazines, which have been explored as potential anticancer agents. thegoodscentscompany.com

Incorporation into Agrochemical Formulations

In the agricultural sector, this compound and its derivatives are utilized in the formulation of agrochemicals. chemimpex.com These compounds contribute to effective pest control and crop protection strategies. chemimpex.comnetascientific.com The unique chemical structure of this compound allows for its incorporation into molecules that can enhance the efficacy of certain pesticides and herbicides. netascientific.com This contributes to improved agricultural productivity and more sustainable farming practices. netascientific.com

Applications in Material Science Research

The versatility of this compound extends to the field of material science. chemimpex.com Its properties make it a candidate for the development of new materials with unique characteristics, such as specialized polymers and coatings that can offer improved thermal stability, conductivity, and durability. chemimpex.comnetascientific.com Furthermore, it is employed in the production of dyes and pigments, where its ability to form stable complexes enhances color properties. chemimpex.com Some synthesized 3-aminopyridin-2(1H)-one derivatives, structurally related to this compound, have been identified as effective phosphors with high quantum yields, indicating their potential use in luminescent materials and optical applications. researchgate.net

Development of Dyes and Pigments

The structure of this compound is well-suited for the synthesis of chromophores, particularly azo dyes. chemimpex.com The presence of a primary aromatic amino group allows it to undergo diazotization, a standard reaction in azo dye synthesis. nih.gov This process involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components) to form a stable azo compound, characterized by the -N=N- functional group which acts as the primary chromophore. nih.govrsc.org

Arylazo pyridone dyes, known for their bright hues, are a significant class of dyes derived from aminopyridine precursors. emerald.com The synthesis typically involves the diazotization of an aromatic or heteroaromatic amine, which is then coupled with a compound that can form a pyridone ring. In many synthetic routes, intermediates derived from aminopyridines are cyclized with reagents like cyanoacetamide to yield the final pyridone dye structure. emerald.com

Research on analogous compounds provides insight into the specific synthetic pathways. For example, an azo dye has been synthesized by coupling diazotized 2-amino-3-hydroxy pyridine with 2-naphthol (B1666908) under cold conditions. aip.org This demonstrates a direct application of an aminohydroxypyridine isomer in forming a colored compound. The resulting dye acts as a bidentate ligand, coordinating with metal ions to form complexes. aip.org Similarly, other studies have utilized substituted aminopyridones as diazo components to create novel azo dyes with varying absorption properties depending on the substituents and solvents used. researchgate.net The general process for creating arylazopyridone dyes involves diazotization, coupling with a β-diketoester, and subsequent cyclization with cyanoacetamide. emerald.com These pyridone-based dyes are valued for dyeing synthetic fibers like polyester. emerald.com

Table 1: Examples of Synthesized Pyridine Azo Dyes and Intermediates This table presents data on azo dyes synthesized from related aminopyridine precursors, illustrating the general characteristics of this dye class.

| Compound Name | Precursors | Molecular Formula | Color/Properties | Reference |

|---|---|---|---|---|

| Azo dye [LH] | 2-amino-3-hydroxy pyridine, 2-naphthol | C₅H₁₂N₃O₂ | Forms Fe(II) and Fe(III) complexes. | aip.org |

| 4-Methyl-5-((4-nitrophenyl)diazenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 4-nitroaniline, Benzoyl acetone, Cyanoacetamide | C₁₉H₁₃N₅O₃ | Dark red crystals, λmax depends on solvent. | nih.gov |

| 5-((4-Bromophenyl)diazenyl)-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 4-bromoaniline, Dibenzoyl methane, Cyanoacetamide | C₂₄H₁₅N₄OBr | Golden brown crystals. | nih.gov |

| 5-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Aminoantipyrene, Benzoyl acetone, Cyanoacetamide | C₂₇H₂₂N₆O₂ | Dark red crystals. | nih.gov |

Synthesis of Coordination Polymers

This compound is a versatile ligand for the construction of coordination polymers due to its multiple potential coordination sites: the nitrogen atom of the pyridine ring, the amino group, and the hydroxyl group. These sites can bind to metal ions, acting as a bridge between them to form extended one-, two-, or three-dimensional networks. sciencepg.comnih.gov The ability of aminopyridines and their derivatives to form stable complexes is a key feature in their application in coordination chemistry. chemimpex.comijarsct.co.in

Research on related aminopyridine ligands demonstrates their utility in forming coordination polymers. For instance, 3-aminopyridine (B143674) has been used to synthesize a one-dimensional (1D) coordination polymer with Cadmium(II), [Cd(4-aminopyridine)₂(NCS)Cl], where the cadmium ion is coordinated by nitrogen atoms from the pyridine rings and bridging isothiocyanate molecules. nih.gov In another example, copper complexes with 3-aminopyridine, [Cu(3-aminopyridine)₂(NCS)₂], form intricate 3D networks through hydrogen bonding between the primary 1D chains. nih.gov The formation of these extended structures is highly dependent on the metal ion, the aminopyridine ligand, and the presence of co-ligands. researchgate.net Schiff base derivatives of aminohydroxypyridines have also been synthesized to create ligands that form complexes with various transition metals like Mn(II), Co(II), and Ni(II). journalijar.com

Table 2: Structural Data of Coordination Compounds with Aminopyridine Ligands This table summarizes structural features of coordination polymers and complexes synthesized using aminopyridine ligands, highlighting their role in forming extended networks.

| Compound Formula | Ligand(s) | Metal Ion | Coordination Geometry | Structure Type | Reference |

|---|---|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | 3-aminopyridine, Isothiocyanate | Cu(II) | Square pyramidal | 1D chains linked into a 3D network via H-bonds | nih.gov |

| [Cd(4-aminopyridine)₂(NCS)Cl] | 4-aminopyridine (B3432731), Isothiocyanate, Chloride | Cd(II) | Octahedral | 1D coordination polymer | nih.gov |

| [Fe(Triapine)₂]⁺ | Triapine (a 3-aminopyridine derivative) | Fe(III) | Not specified | Complex cation | acs.orgnih.gov |

| [Ga(Triapine)₂]⁺ | Triapine (a 3-aminopyridine derivative) | Ga(III) | Not specified | Complex cation | acs.orgnih.gov |

Medicinal Chemistry and Pharmacological Investigations of 3 Amino 4 Hydroxypyridine and Its Derivatives

Antimicrobial Activity Assessment

Derivatives of the 3-hydroxypyridine-4-one scaffold, structurally related to 3-amino-4-hydroxypyridine, have demonstrated notable antimicrobial properties. These compounds are of particular interest as the rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. benthamdirect.com

Antibacterial Efficacy Studies

Several studies have highlighted the antibacterial potential of 3-hydroxypyridine-4-one derivatives. For instance, a new series of these derivatives was synthesized and evaluated for their effects against various microorganisms. benthamdirect.com One compound, designated as 6c, which features a methoxy (B1213986) group at the meta position of a phenyl ring, was found to be the most active against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. benthamdirect.comresearchgate.net This potency was greater than that of the reference drug, ampicillin (B1664943). benthamdirect.com

In another study, a series of Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones were screened for their antibacterial activity. nih.gov The research indicated that these compounds exhibited a promising quantitative structure-activity relationship (QSAR) for their activity against Staphylococcus aureus. nih.gov Furthermore, other synthesized hydroxypyridone derivatives have shown variable inhibitory effects, with many demonstrating greater activity against Gram-positive bacteria like S. aureus and Bacillus subtilis compared to Gram-negative bacteria. tandfonline.com Some of these compounds were found to be as potent as ampicillin against certain strains. tandfonline.com

The introduction of different functional groups to the core structure has been shown to significantly influence antibacterial efficacy. For example, thioureido derivatives have demonstrated a broad spectrum of antimicrobial activity. tandfonline.com Additionally, cephalosporins incorporating a 4-hydroxypyridine-3-carbonylamino moiety have exhibited strong antibacterial action against a range of Gram-positive and Gram-negative bacteria, including strains insensitive to other antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected 3-Hydroxypyridine (B118123) Derivatives

| Compound/Derivative | Test Organism(s) | Key Finding (MIC) | Reference(s) |

|---|---|---|---|

| Compound 6c | S. aureus, E. coli | 32 µg/mL | benthamdirect.comresearchgate.net |

| Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones | S. aureus | Showed good QSAR model | nih.gov |

| Thioureido derivatives | Various bacteria | Broad-spectrum activity | tandfonline.com |

| Cephalosporin with 4-hydroxypyridine-3-carbonylamino | Gram-positive and Gram-negative bacteria | Strong antibacterial activity | nih.gov |

| Compound 22d | S. aureus, E. coli, B. subtilis | 6.25-12.5 µg/mL | tandfonline.com |

Antifungal Efficacy Studies

The antifungal properties of 3-hydroxypyridine-4-one derivatives have also been a subject of investigation. In one study, a series of these derivatives showed moderate antifungal effects against Candida albicans and Aspergillus niger, with MIC values ranging from 128 to 512 µg/mL. benthamdirect.com Another study involving Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones demonstrated a good QSAR model for their antifungal activity against C. albicans. nih.gov

Research has also shown that certain hydroxypyridone derivatives can produce significant growth inhibitory activity against C. albicans. tandfonline.com For instance, some synthesized compounds exhibited MIC values between 12.5 and 100 µg/mL when compared to the standard antifungal, clotrimazole. tandfonline.com The structural modifications, such as the introduction of specific substituents, have been shown to influence the antifungal potency. researchgate.net For example, derivatives with ortho-methoxy, ortho-hydroxy, and para-methyl substitutions on a phenyl ring showed the best activity against A. niger with MIC values of 64 μg/mL. researchgate.net

Table 2: Antifungal Activity of Selected 3-Hydroxypyridine Derivatives

| Compound/Derivative | Test Organism(s) | Key Finding (MIC) | Reference(s) |

|---|---|---|---|

| 3-hydroxypyridine-4-one derivatives | C. albicans, A. niger | 128-512 µg/mL | benthamdirect.com |

| Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones | C. albicans | Showed good QSAR model | nih.gov |

| Various hydroxypyridone derivatives | C. albicans | 12.5-100 µg/mL | tandfonline.com |

| Derivatives with ortho-methoxy, ortho-hydroxy, para-methyl substitutions | A. niger | 64 μg/mL | researchgate.net |

Anticancer Activity Profiling

The potential of this compound derivatives as anticancer agents has been an active area of research. chemimpex.com These compounds have been utilized in the synthesis of novel drug candidates with potential anti-cancer properties. chemimpex.com Studies have shown that some derivatives exhibit cytotoxic activity against various cancer cell lines.

For instance, a series of 3-hydroxypyridin-4-one derivatives were evaluated for their cytotoxic effects on HeLa cancer cells. nih.gov The study found that the introduction of a more hydrophobic functional group, such as a butyl group, on the nitrogen of the pyridinone ring resulted in higher cytotoxic activity. nih.gov Specifically, compound 4e, with a higher partition coefficient, showed a lower IC50 value of 30 μM, indicating greater cytotoxicity compared to other synthesized compounds. nih.gov

In another study, transition metal complexes of 3-aminopyridine (B143674) were tested for their in-vitro cytotoxic activity in human lung cancer cell lines (A-549). scirp.orgscirp.org The results indicated that coordination to a cobalt ion (Co2+) generally increased the cytotoxicity, whereas nickel (Ni2+) complexes showed reduced cytotoxic activity compared to the metal-free 3-aminopyridine. scirp.orgscirp.org

Furthermore, the 4-hydroxy-2-pyridone derivative sambutoxin (B610674) has been identified as a potent anticancer drug candidate. acs.org In vitro studies demonstrated that sambutoxin could inhibit the proliferation of various cancer cells by inducing the production of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest at the G2/M phase. acs.org Additionally, certain 3-hydroxypyridine-2-thione-based histone deacetylase (HDAC) inhibitors have shown anticancer activities against various cancer cell lines. acs.org

Neuroprotective Potential and Targeting Neurological Pathways

Derivatives of 3-hydroxypyridine have shown promise as neuroprotective agents, particularly in the context of ischemic brain injury. semanticscholar.orgrrpharmacology.ruresearchgate.net These compounds are being investigated for their ability to mitigate the secondary damage that occurs after events like intracerebral hemorrhage. semanticscholar.orgrrpharmacology.ru

In a study using a rat model of intracerebral hemorrhage, several 3-hydroxypyridine derivatives were administered. semanticscholar.orgrrpharmacology.ru The findings indicated that some of these compounds had a positive effect on the survival rate of the animals and led to a more rapid resolution of pathological symptoms. semanticscholar.orgrrpharmacology.ruresearchgate.net Histological examination of brain slices confirmed a more rapid decrease in the size of perifocal edema and less damage to neurons and glial elements in the treated groups. rjeid.com

Specifically, compounds designated as LKhT 4-97 and LKhT 11-02 demonstrated the most pronounced neuroprotective properties, with treated rats showing a more favorable clinical course of the pathology. semanticscholar.orgrrpharmacology.ru The neuroprotective effects of these derivatives are thought to be related to their antioxidant properties, which can help to correct oxidative stress and prevent secondary ischemic injury. semanticscholar.org

Anti-inflammatory Property Evaluations

The anti-inflammatory potential of this compound and its derivatives has been another significant focus of pharmacological research. chemimpex.comcymitquimica.com Derivatives of 3-hydroxy-pyridine-4-one, in particular, have been shown to possess anti-inflammatory effects. nih.govnih.govresearchgate.net

In one study, three new derivatives of 3-hydroxy-pyridine-4-one (compounds A, B, and C) were investigated for their anti-inflammatory activity using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.govresearchgate.net All three compounds demonstrated significant anti-inflammatory activity in both models. nih.govnih.govresearchgate.net Compound A showed the greatest potency, which was suggested to be due to the presence of a benzyl (B1604629) group substitution on the pyridine (B92270) ring. nih.govnih.gov

The proposed mechanism for the anti-inflammatory effect of these derivatives is related to their iron-chelating properties. nih.govnih.gov Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.govnih.gov By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing inflammation. nih.govnih.gov

Table 3: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives

| Compound | Test Model | Key Finding | Reference(s) |

|---|---|---|---|

| Compound A | Carrageenan-induced paw edema | 67% inhibition at 20 mg/kg | nih.gov |

| Compound B | Carrageenan-induced paw edema | Significant inhibition at 200 and 400 mg/kg | nih.gov |

| Compound C | Carrageenan-induced paw edema | Significant inhibition at 100 and 200 mg/kg | nih.gov |

| Compound A | Croton oil-induced ear edema | 37% inhibition at 20 mg/kg | nih.gov |

| Compound B | Croton oil-induced ear edema | 43% inhibition at 400 mg/kg | nih.gov |

| Compound C | Croton oil-induced ear edema | 50% inhibition at 200 mg/kg | nih.gov |

Enzyme Activity Modulation, Including Inhibition Studies

The ability of this compound derivatives to modulate the activity of various enzymes is a key aspect of their pharmacological profile. This includes the inhibition of enzymes involved in a range of pathological processes.

One area of focus has been the inhibition of metalloenzymes. For instance, 3-hydroxypyridine-4-one derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsc.org In one study, synthesized derivatives showed tyrosinase inhibitory effects with IC50 values in the micromolar range, with some compounds demonstrating potent activity. rsc.org

Derivatives of 3-hydroxypyridine have also been identified as inhibitors of other enzymes. For example, a series of 4-hydroxypyridazin-3(2H)-one derivatives, which are structurally related to 3-hydroxypyridinones, were identified as novel and potent inhibitors of D-amino acid oxidase (DAAO). nih.gov DAAO is an enzyme that catalyzes the oxidation of D-amino acids, and its inhibition has therapeutic potential in neurological disorders. nih.gov

Furthermore, 3-hydroxypyridine-2-thione has been identified as a novel zinc-binding group for the inhibition of histone deacetylases (HDACs). acs.org Structure-activity relationship studies have led to the development of small molecules with selective inhibitory activity against specific HDAC isoforms, which have shown anticancer activity. acs.org Additionally, pyridinic analogues of the anti-inflammatory drug nimesulide (B1678887) have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. acs.org

Antioxidant Activity Mechanisms and Potency

The antioxidant properties of 3-hydroxy-4-pyridone derivatives, the core structure of which is related to this compound, are attributed to two primary mechanisms: metal chelation and free radical scavenging. The α-hydroxyketone arrangement within the pyridinone ring is crucial for these activities. nih.govmui.ac.ir

A key feature of these compounds is their ability to chelate divalent and trivalent metal ions, particularly Fe(II) and Fe(III). nih.govmui.ac.ir This action helps to inhibit the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. nih.govmui.ac.ir While effective as iron chelators, their ability to chelate Fe(II) may not be as significant as their affinity for Fe(III). mui.ac.ir

The second mechanism is direct free radical scavenging. Tautomerism within the hydroxypyridinone ring can create a catechol-like configuration, which enhances its radical scavenging capabilities. nih.govmui.ac.irmui.ac.ir The presence of an imine moiety in certain Schiff base derivatives can further stabilize this catechol tautomer, leading to greater antioxidant activity. mui.ac.ir Studies have indicated that the free radical scavenging activity of 3-hydroxypyridine-4-one is superior to its 1-methylated derivatives. mui.ac.ir

Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the specific pathways of antioxidant action. nih.govresearchgate.net These computational analyses of electronic and energetic descriptors, such as bond dissociation enthalpy (BDE) and ionization potential (IP), suggest that the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is the preferred pathway for the antioxidant activity of these derivatives. nih.govresearchgate.net The potency of these compounds has been quantified experimentally using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC₅₀ or EC₅₀ values. nih.govsemanticscholar.org

Table 1: Antioxidant Activity (DPPH Radical Scavenging) of Selected 3-Hydroxypyridin-4-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituent Group | EC₅₀ (mM) | Reference |

|---|---|---|---|

| 6a | 2-NO₂ | 0.032 | semanticscholar.org |

| 6b | 4-F | 0.012 | semanticscholar.org |

| 6e | 4-iso-propyl | 0.014 | semanticscholar.org |

| HP3 | - | Significant Activity* | nih.govresearchgate.net |

| HP4 | - | Significant Activity* | nih.govresearchgate.net |

| Va | - | High Activity** | mui.ac.ir |

| Vb | - | High Activity** | mui.ac.ir |

Investigations as HIV-1 Integrase Inhibitors

The 3-hydroxy-4-pyridone scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase (IN), a critical enzyme for viral replication. nih.govnih.govmdpi.com This enzyme facilitates the insertion of viral DNA into the host cell's genome through two catalytic steps: 3'-processing and strand transfer. nih.gov The inhibitory action of 3-hydroxy-4-pyridone derivatives stems from the ability of their metal-binding group (MBG) to chelate the two magnesium ions (Mg²⁺) present in the enzyme's active site. nih.govfrontiersin.org This chelation disrupts the catalytic function of the integrase, thereby preventing the integration of viral DNA.

Researchers have rationally designed and synthesized series of 3-hydroxy-pyran-4-one (HP) and 3-hydroxy-pyridine-4-one (HPO) derivatives as potential HIV-1 IN inhibitors. nih.gov Bioassays revealed that many of these analogues exhibit inhibitory activity against HIV-1 IN in the low micromolar range. nih.gov

Table 2: In Vitro Inhibitory Activity of Selected 3-Hydroxypyridinone Derivatives against HIV-1 Integrase This table is interactive. You can sort and filter the data.

| Compound | Compound Type | HIV-1 IN Inhibition IC₅₀ (µM) | Anti-HIV Activity EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| HPb | Halo-benzyl derivative | 0.37 | - | nih.govfrontiersin.org |

| HPd | Halo-benzyl derivative | 0.7 | - | nih.govfrontiersin.org |

| 22 | Novel Scaffold Derivative | 45 | 58 | acs.org |

| 27 | Novel Scaffold Derivative | 17 | 17 | acs.org |

| HPCAR-28 | HPCAR Derivative | Low Nanomolar Range | Relevant Potency* | nih.gov |

Note: The specific EC₅₀ value for HPCAR-28 was not provided, but it was noted to have relevant potency in inhibiting HIV-1 replication. nih.gov

Mechanistic Elucidation of Biological Activities of 3 Amino 4 Hydroxypyridine

Identification and Characterization of Molecular Targets

The principal molecular targets identified for 3-Amino-4-hydroxypyridine are enzymes within the Cytochrome P450 (CYP) superfamily. nih.govnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs.

Specifically, research has pinpointed CYP2E1 as the major enzyme responsible for the formation of this compound from its precursor, 4-aminopyridine (B3432731). nih.govresearchgate.net Studies using human liver microsomes and recombinant human CYP enzymes have demonstrated that the 3-hydroxylation of 4-aminopyridine is catalyzed by CYP enzymes. nih.gov At substrate concentrations well below the estimated Michaelis constant (Km), CYP2E1 was identified as the primary catalyst. nih.gov Further evidence comes from studies on related compounds like [¹⁸F]3-fluoro-4-aminopyridine, where CYP2E1 was also found to be the key metabolizing enzyme. nih.govbiorxiv.org

In addition to CYP2E1, a moderate correlation has been observed for the involvement of CYP2C8 in the conversion of 4-aminopyridine to this compound, suggesting it may play a secondary role in this metabolic step. nih.gov While research has also pointed to potential roles for the compound in inhibiting enzymes like diacylglycerol lipase (B570770) (DAGLα), these interactions are less characterized than its role as a CYP enzyme substrate. universiteitleiden.nluniversiteitleiden.nl

This table summarizes the primary molecular targets associated with the formation of this compound.

| Molecular Target | Role in Interaction | Key Evidence | Reference |

|---|---|---|---|

| Cytochrome P450 2E1 (CYP2E1) | Primary metabolizing enzyme | Catalyzes the 3-hydroxylation of 4-aminopyridine to form this compound. Inhibition of formation by CYP2E1-dependent inhibitor. | nih.govresearchgate.netnih.gov |

| Cytochrome P450 2C8 (CYP2C8) | Potential secondary metabolizing enzyme | Moderate correlation observed for the conversion of 4-aminopyridine. | nih.gov |

Interaction Mechanisms with Enzymes and Nucleic Acids

The interaction of this compound with enzymes is primarily understood through its role as a product of the CYP450 system. The mechanism involves its precursor, 4-aminopyridine, binding to the active site of a CYP enzyme, mainly CYP2E1. nih.gov This is followed by an NADPH-dependent mono-oxygenase reaction, where an oxygen atom is inserted at the C-3 position of the pyridine (B92270) ring, yielding this compound. nih.gov

While direct interaction studies of this compound with other enzymes or nucleic acids are limited, its structure suggests potential mechanisms. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows it to act as both a hydrogen bond donor and acceptor. cymitquimica.com Furthermore, the compound can exist in a tautomeric form, 3-amino-1H-pyridin-4-one, which features a carbonyl group. nih.gov This keto-enol tautomerism is significant, as the 3-hydroxy-4-one scaffold is known for its strong bidentate chelating capacity towards metal ions. nih.govunisi.it This suggests a potential mechanism for interacting with metalloenzymes by chelating the metal cofactor (e.g., Mg²⁺, Zn²⁺) in the active site, a mode of action observed in many enzyme inhibitors with similar structural motifs. unisi.it

There is currently no direct evidence in the reviewed literature for the interaction of this compound with nucleic acids. Such interactions could theoretically occur via hydrogen bonding with bases or intercalation between base pairs, but this remains speculative.

Cellular Pathway Modulation and Signaling Cascade Effects

In some bacterial systems, this compound has been identified as a metabolite during the degradation of 4-aminopyridine. nih.govresearchgate.net However, in one enrichment culture, it was found to accumulate as a dead-end product that could not be further metabolized by the bacterial strains present, suggesting it terminated that particular degradation pathway. nih.govresearchgate.net

While the compound is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, and cancer, direct evidence of its ability to modulate specific signaling cascades (e.g., MAPK, PI3K/Akt) is not yet available in the public domain. chemimpex.comglpbio.com

Binding Kinetics and Thermodynamics with Target Molecules

Quantitative data on the binding kinetics and thermodynamics of this compound with specific molecular targets are scarce. The majority of available research focuses on the kinetics of its formation from 4-aminopyridine.

The formation of this compound from 4-aminopyridine in human liver microsomes increases proportionally with incubation time, protein concentration, and substrate concentration. nih.gov Reaction phenotyping studies have established moderate correlation coefficients for its formation with the activity of specific CYP enzymes:

This table shows the correlation between the formation of this compound and the activity of specific CYP450 isozymes.

| CYP Isozyme | Correlation Coefficient (r) | p-value | Reference |

|---|---|---|---|

| CYP2E1 | 0.596 | <0.001 | nih.gov |

| CYP2C8 | 0.608 | <0.001 | nih.gov |

No studies providing direct measurements of binding affinity (e.g., Kd), inhibition constants (Ki, IC50), or thermodynamic parameters (e.g., ΔG, ΔH, ΔS) for the interaction of this compound with a specific protein or nucleic acid target were identified in the reviewed literature. Such data are crucial for a complete mechanistic understanding and represent a significant area for future research. nih.gov

Role of Functional Groups in Biological Recognition and Activity

The biological activity of this compound is dictated by the interplay of its pyridine core and its two functional groups: the amino (-NH2) group at position 3 and the hydroxyl (-OH) group at position 4. cymitquimica.com

Pyridine Ring: The heterocyclic aromatic ring serves as the structural scaffold. Its electron distribution and potential for π-π stacking interactions can influence how the molecule orients itself within a biological binding pocket. universiteitleiden.nl

Hydroxyl (-OH) Group: The hydroxyl group at the C4 position is a key feature. It can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in an enzyme's active site. In its tautomeric keto form (4-pyridone), the oxygen atom can participate in strong metal chelation, a critical interaction for inhibiting metalloenzymes. nih.govresearchgate.net Studies on related 3-hydroxypyridine-4-one derivatives confirm that this chelating ability is fundamental to their biological activity, such as tyrosinase inhibition. nih.govrsc.org

Amino (-NH2) Group: The amino group at the C3 position is also a potent hydrogen bond donor and can be protonated to form a charged ammonium (B1175870) species, enabling ionic interactions with negatively charged residues like aspartate or glutamate. cymitquimica.com Its nucleophilic character also makes it a site for further metabolic reactions or chemical synthesis. cymitquimica.com

The specific ortho-positioning of the amino and hydroxyl groups creates a unique electronic and steric environment that governs its reactivity and recognition by molecular targets like CYP2E1. nih.gov

Elucidation of Specific Enzyme Inhibition Pathways

Currently, this compound is more characterized as a product of enzymatic activity rather than as a specific inhibitor. However, its formation can be inhibited, which provides insight into the upstream enzymatic pathway. The formation of this compound via CYP2E1 can be inhibited by known CYP2E1 inhibitors. For instance, a metabolism-dependent inhibitor of CYP2E1 significantly reduced the production of this compound from 4-aminopyridine in human liver microsomes. nih.gov

This table details the inhibition of this compound formation by a CYP2E1 inhibitor.

| Inhibitor | Concentration | Condition | Inhibition of Formation (%) | Reference |

|---|---|---|---|---|

| DDC (CYP2E1 metabolism-dependent inhibitor) | 5 µM | Without pre-incubation | 41% | nih.gov |

| With pre-incubation | 58% | nih.gov | ||

| 30 µM | Without pre-incubation | 69% | nih.gov | |

| With pre-incubation | 77% | nih.gov |

While general biochemical research utilizes this compound to study enzyme activities, specific pathways that it directly inhibits are not well-documented. chemimpex.com Based on structural similarity to 3-hydroxypyridine-4-one derivatives that are known to inhibit tyrosinase, it is plausible that this compound could act as a competitive inhibitor of metalloenzymes by chelating the active site metal ion, but this requires experimental validation. nih.govrsc.org

Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 Hydroxypyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) derivatives, offering valuable information on their stability, reactivity, and equilibria.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and kinetic stability. nih.govdergipark.org.tr A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the ground to an excited state. nih.gov

In studies of related 3-hydroxypyridine-4-one derivatives, DFT calculations at the B3LYP/6-31+G** level of theory have been used to determine these orbital energies. rsc.org For instance, analysis of two such derivatives showed that while their LUMO energies were identical, the HOMO orbital was consistently located on the 2-methyl-3-hydroxypyridine-4-one portion of the molecule, identifying it as the primary electron-donating site. nih.gov The HOMO-LUMO gap can also be influenced by substitutions on the molecular scaffold. rsc.org This type of analysis is critical for predicting sites of electrophilic and nucleophilic attack and understanding the charge transfer that occurs during chemical reactions. dergipark.org.tr

Table 1: Representative HOMO-LUMO Energy Data for 3-Hydroxypyridine-4-one Derivatives This table presents data from related compounds to illustrate the application of DFT in analyzing electronic structure.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Derivative 6h | - | - | 2.56 | rsc.org |

| Derivative 6i | - | - | 2.99 | rsc.org |

DFT calculations are instrumental in elucidating reaction mechanisms by computing various energetic descriptors. Thermochemical parameters such as total energy (E), enthalpy (H), and Gibbs free energy (G) can predict the thermodynamic stability of different compounds and intermediates. rsc.org For example, a comparative study of 3-hydroxypyridine-4-one derivatives showed that the compound with lower total energy was thermodynamically more stable. rsc.org

Furthermore, DFT can be used to model reaction pathways, such as those involved in antioxidant activity. By calculating descriptors like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA), researchers can determine the most probable mechanism (e.g., hydrogen atom transfer vs. sequential proton-loss electron-transfer, SPLET). nih.govresearchgate.net Energetic descriptors from DFT studies on hydroxypyridinone derivatives indicated a preference for the SPLET mechanism. nih.govresearchgate.net These calculations provide a theoretical foundation for understanding how a molecule might behave in a complex chemical or biological environment, including its potential degradation pathways. researchgate.net

Table 2: Calculated Energetic Descriptors for a 3-Hydroxypyridine-4-one Derivative (HP3) This table shows representative data from a related compound to demonstrate the prediction of reaction mechanism descriptors.

| Descriptor | Value (eV) | Reference |

|---|---|---|

| Ionization Potential (IP) | 7.73 | researchgate.net |

| Electron Affinity (EA) | 1.52 | researchgate.net |

Calculations performed at the B3LYP/6-311++G** level of theory. researchgate.net

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a key characteristic of hydroxypyridines. 3-Amino-4-hydroxypyridine can exist in at least two tautomeric forms: the aromatic amino-pyridinol form and a zwitterionic imino-pyridinone form. The position of this equilibrium is highly sensitive to the environment, particularly the polarity of the solvent. nih.govacs.org

DFT calculations are a primary method for investigating tautomeric equilibria. By computing the relative Gibbs free energies of the different tautomers, it is possible to predict which form will be dominant under specific conditions (e.g., in the gas phase versus in an aqueous solution). nih.govresearchgate.net Studies on the parent compound, 3-hydroxypyridine (B118123), have shown that while different tautomers may be favored in the gas phase, the equilibrium can shift significantly in polar solvents due to differential solvation effects. nih.govmdpi.com For 3-hydroxypyridine in an aqueous solution, the enol (hydroxyl) form and the zwitterionic keto (pyridinone) form coexist in nearly a 1:1 mixture. nih.govacs.org Similar computational approaches can be applied to this compound to determine its preferred tautomeric state, which is crucial for understanding its chemical properties and biological interactions.

Prediction of Energetic Descriptors for Reaction Mechanisms

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is essential in drug discovery for predicting how a compound might interact with a biological target.

Molecular docking simulations provide detailed, atom-level predictions of the interactions between a ligand and the amino acid residues within a protein's binding site. For derivatives of 3-hydroxypyridine-4-one, docking studies have identified several key types of interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonding: The hydroxyl and amino groups on the pyridine ring are capable of forming strong hydrogen bonds with polar residues in the active site. nih.gov

Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues like phenylalanine, valine, and tyrosine. nih.govresearchgate.net

Pi-Cation Interactions: The electron-rich pyridine ring can interact favorably with positively charged residues, or the protonated nitrogen of a piperidine (B6355638) ring in a derivative can interact with aromatic residues like tryptophan. researchgate.net

Metal Chelation: The 3-hydroxy-4-one motif is a known metal-chelating group, which is a critical interaction for inhibiting metalloenzymes like tyrosinase, where the ligand can bind to copper ions in the active site. nih.gov

These predicted interactions help to rationalize the biological activity of the compounds and provide a basis for designing more potent and selective molecules. researchgate.net

Beyond identifying interaction types, molecular docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov This score reflects the strength of the ligand-receptor interaction, with more negative values indicating a stronger, more favorable binding.

In docking studies of 3-hydroxypyridine-4-one derivatives against the enzyme tyrosinase, binding energies ranging from -5.6 to -7.8 kcal/mol were calculated. nih.gov Similarly, derivatives designed as acetylcholinesterase inhibitors showed predicted binding affinities as strong as -10.46 kcal/mol. researchgate.net These estimations are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. The specific orientation and conformation of the ligand in the binding pocket (the binding mode) is also determined, providing a three-dimensional model of the interaction. nih.govrsc.org

Table 3: Representative Binding Affinity Estimations for 3-Hydroxypyridine Derivatives from Molecular Docking This table presents data from related compounds to illustrate the estimation of binding affinity for different protein targets.

| Compound/Ligand | Protein Target (PDB Code) | Estimated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Derivative 6a | Tyrosinase (2Y9X) | -5.6 | nih.gov |

| Derivative 6b | Tyrosinase (2Y9X) | -7.8 | nih.gov |

| Donepezil (Reference) | Acetylcholinesterase | -10.46 | researchgate.net |

| Rivastigmine (Reference) | Acetylcholinesterase | -7.64 | researchgate.net |

Ligand-Protein Interaction Predictions

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, stability, and intermolecular interactions over time. For this compound and its derivatives, MD simulations are employed to understand how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. These simulations can reveal stable conformations, the energetics of conformational changes, and the role of solvent molecules in stabilizing different forms.